[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a dimethylamino group, a propyl chain, and a fluorinated pyrazole ring, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 5-fluoro-1,3-dimethyl-1H-pyrazole with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
[3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, [3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its fluorinated pyrazole ring can enhance binding affinity and specificity in biological assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrazole ring can enhance binding interactions through hydrogen bonding and hydrophobic effects. The dimethylamino group may also participate in electrostatic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(dimethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine stands out due to its unique combination of a dimethylamino group, a propyl chain, and a fluorinated pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H21FN4 |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-N',N'-dimethylpropane-1,3-diamine |
InChI |
InChI=1S/C11H21FN4/c1-9-10(11(12)16(4)14-9)8-13-6-5-7-15(2)3/h13H,5-8H2,1-4H3 |
InChI Key |
HMJVYUMTUYSEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCCCN(C)C)F)C |
Origin of Product |
United States |
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